molecular formula C3H6O4 B3405685 Methyl 2-oxoacetate hydrate CAS No. 1401921-11-6

Methyl 2-oxoacetate hydrate

Cat. No. B3405685
CAS RN: 1401921-11-6
M. Wt: 106.08 g/mol
InChI Key: YCYZHZKXVZOANE-UHFFFAOYSA-N
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Description

“Methyl 2-oxoacetate hydrate” is a chemical compound with the molecular formula C3H6O4 . It has a molecular weight of 106.08 . It is also known by other names such as “Methyl glyoxalate”, “Oxoacetic acid methyl ester”, and "Methyl oxoacetate" .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-oxoacetate hydrate” were not found in the search results, a related compound, “methyl 2- (1H-indol-3-yl)-2-oxoacetate”, was synthesized in a two-step reaction and characterized by 1H NMR, 13C NMR, IR, and MS . Another study discussed a set of instrumental and computational methods used to characterize hydrated forms of APIs (active pharmaceutical ingredients) .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxoacetate hydrate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . A study on “methyl 2- (1H-indol-3-yl)-2-oxoacetate” determined the single crystal structure of the target compound by X-ray diffraction analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-oxoacetate hydrate” were not found in the search results, a study discussed the analysis of (de)hydration kinetics to describe the reaction process and determine whether a transformation between the differently hydrated forms under the given conditions would take place spontaneously, and if so, at what rate .


Physical And Chemical Properties Analysis

“Methyl 2-oxoacetate hydrate” has a molecular weight of 106.08 . Its physical and chemical properties can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods, gravimetric methods, and computational methods .

Safety And Hazards

Safety data sheets suggest that “Methyl 2-oxoacetate hydrate” may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2-oxoacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.H2O/c1-6-3(5)2-4;/h2H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZHZKXVZOANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxoacetate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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